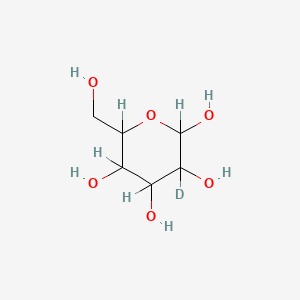
Pantoprazole Sulfide-D7 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantoprazole Sulfide-D7 (Major) is a labeled metabolite of Pantoprazole, an antiulcerative and gastric pump inhibitor. It is a pale yellow solid with the molecular formula C16H15F2N3O3S and a molecular weight of 367.37 . This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Pantoprazole.
Métodos De Preparación
Pantoprazole Sulfide-D7 (Major) can be synthesized through various methods. One common approach involves the use of chitosan, a natural polymer, mixed with bentonite clay. Poly (acrylic acid) is then added to improve its swelling properties . The synthesis process includes steps such as demethylation by CYP2C19 hepatic cytochrome enzyme, followed by sulfation and oxidation by CYP3A4 . Industrial production methods focus on optimizing these reactions to increase throughput and minimize cost and waste .
Análisis De Reacciones Químicas
Pantoprazole Sulfide-D7 (Major) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of sulfide to sulfoxide or sulfone.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: This involves the replacement of one functional group with another. Common reagents used in these reactions include chloroform, dichloromethane, dimethyl sulfoxide, and ethanol. Major products formed from these reactions include various oxidized and reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pantoprazole Sulfide-D7 (Major) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the pharmacokinetics and metabolism of Pantoprazole. In biology, it helps in understanding the metabolic pathways and interactions of Pantoprazole with other compounds. In medicine, it is used to investigate the efficacy and safety of Pantoprazole in treating conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome . In industry, it is used in the development of new formulations and drug delivery systems .
Mecanismo De Acción
Pantoprazole Sulfide-D7 (Major) exerts its effects by inhibiting the gastric acid pump, specifically the H+, K±ATPase enzyme. This enzyme is responsible for the final step in the production of gastric acid. Pantoprazole Sulfide-D7 (Major) binds to the sulfhydryl group of the enzyme, forming disulfide bonds with important cysteines, thereby inhibiting its function . This inhibition leads to a reduction in gastric acid secretion, providing relief from conditions like GERD and Zollinger-Ellison syndrome.
Comparación Con Compuestos Similares
- Omeprazole
- Esomeprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Propiedades
IUPAC Name |
2-[dideuterio-[5,6-dideuterio-3-(deuteriomethoxy)-4-(trideuteriomethoxy)pyridin-2-yl]methyl]sulfanyl-6-(difluoromethoxy)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D,5D,6D,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILEIRWOYBGEJ-SEXYRJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]COC1=C(C(=C(N=C1C([2H])([2H])SC2=NC3=C(N2)C=C(C=C3)OC(F)F)[2H])[2H])OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)







![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)


